Comparative Lipophilicity and Polarity: LogP and PSA Values Differentiate Core Properties
The target compound exhibits a LogP of 0.93, which is substantially higher than that of its core scaffold, 3-nitropyridine-4-carboxylic acid (LogP 0.31) [1]. This difference, driven by the 2-methylamino substituent, results in a compound that is approximately 6.2 times more lipophilic, potentially impacting membrane permeability. Its polar surface area (PSA) of 105 Ų is also higher than the 96 Ų for the core scaffold, reflecting additional hydrogen bonding capacity . In contrast, the methyl ester analog (methyl 2-(methylamino)-3-nitropyridine-4-carboxylate) exhibits a much higher predicted LogP of ~3.4 and a PSA of ~80-85 Ų, placing it in a different property space . These quantifiable differences can critically influence solubility, absorption, and distribution profiles in biological assays or synthetic compatibility in organic reactions.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 0.93, PSA = 105 Ų |
| Comparator Or Baseline | 1) 3-nitropyridine-4-carboxylic acid: LogP = 0.31, PSA = 96 Ų. 2) Methyl ester analog: LogP ~3.4, PSA ~80-85 Ų. |
| Quantified Difference | Target LogP is 3.0× higher than core scaffold; ~3.6× lower than methyl ester analog. Target PSA is 9 Ų larger than core scaffold. |
| Conditions | Computational predictions (XLogP3, topological polar surface area) from vendor datasheets and PubChem. |
Why This Matters
These differences enable informed selection based on a compound's anticipated physical behavior in biological assays (e.g., membrane permeability vs. solubility) and synthetic compatibility (e.g., extraction vs. chromatography).
- [1] ChemSpace. (n.d.). 2-(methylamino)-3-nitropyridine-4-carboxylic acid (CSSS00000729826). Technical Datasheet. View Source
